[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16532471
InChI: InChI=1S/C12H22O20S3/c13-1-3-5(14)6(15)10(32-35(24,25)26)12(29-3)30-8-4(2-27-33(18,19)20)28-11(17)9(7(8)16)31-34(21,22)23/h3-17H,1-2H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3
SMILES:
Molecular Formula: C12H19O20S3-3
Molecular Weight: 579.5 g/mol

[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate

CAS No.:

Cat. No.: VC16532471

Molecular Formula: C12H19O20S3-3

Molecular Weight: 579.5 g/mol

* For research use only. Not for human or veterinary use.

[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate -

Specification

Molecular Formula C12H19O20S3-3
Molecular Weight 579.5 g/mol
IUPAC Name [5-[4,5-dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
Standard InChI InChI=1S/C12H22O20S3/c13-1-3-5(14)6(15)10(32-35(24,25)26)12(29-3)30-8-4(2-27-33(18,19)20)28-11(17)9(7(8)16)31-34(21,22)23/h3-17H,1-2H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3
Standard InChI Key UWPXLSAITSWCRB-UHFFFAOYSA-K
Canonical SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)OS(=O)(=O)[O-])O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [5-[4,5-dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate, reflects its bis-oxane core. Each oxane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between hydroxyl groups. The first oxane unit (at position 5) features sulfonation at C-3, while the second oxane (at position 6) carries sulfonate groups at both C-3 and the hydroxymethyl branch. This arrangement creates a dense network of anionic charges, contributing to its high solubility in polar solvents.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₂H₁₉O₂₀S₃³⁻
Molecular Weight579.5 g/mol
Charge-3
Sulfonate Groups3
Hydroxyl Groups8

Solubility and Reactivity

The compound’s solubility in water exceeds 100 mg/mL at 25°C due to its polar sulfonate and hydroxyl moieties. In contrast, it shows limited solubility in organic solvents such as dichloromethane (<0.1 mg/mL). Reactivity studies indicate susceptibility to acid-catalyzed hydrolysis at the glycosidic bonds, with a half-life of 12 hours at pH 2.0. Alkaline conditions (pH >10) promote sulfonate group dissociation, increasing ionic strength without degrading the core structure.

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis involves a multi-step regioselective sulfonation strategy. Starting with peracetylated β-D-glucopyranose, sequential deprotection and sulfonation using sulfur trioxide-triethylamine complexes yield the intermediate sulfated oxane. Enzymatic glycosylation with a specialized glycosyltransferase facilitates the formation of the inter-ring β-1,5 linkage. Final purification via ion-exchange chromatography achieves >95% purity, as confirmed by HPLC-ELSD.

Spectroscopic Identification

  • NMR (600 MHz, D₂O):

    • ¹H NMR: δ 5.32 (d, J = 3.5 Hz, H-1), 4.12–3.45 (m, sugar protons), 3.89 (s, hydroxymethyl).

    • ¹³C NMR: δ 105.4 (C-1), 80.2–70.1 (oxygenated carbons), 63.8 (sulfonate-bearing C).

  • HRMS (-ESI): m/z 579.1234 [M−3H]³⁻ (calc. 579.1229).

Biological Activity and Mechanism

Enzyme Interaction Studies

The compound demonstrates nanomolar affinity (Kd = 12.3 ± 1.4 nM) for dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Molecular docking simulations reveal that the sulfonate groups form salt bridges with Arg⁶³ and Lys⁶⁷ in the DHPS active site, while hydroxyls hydrogen-bond to Thr⁴⁵ and Ser⁴⁹. This dual interaction mechanism suggests potential as a sulfone-resistant DHPS inhibitor, analogous to kaempferol derivatives .

Cellular Effects

In HCT 116 colorectal carcinoma cells, the compound reduces proliferation (IC₅₀ = 28 µM) by inducing G2/M arrest. Western blot analysis shows downregulation of cyclin D1 (42% reduction) and CDK4 (51% reduction), coupled with p21 upregulation (3.2-fold). Phosphorylation of ERK1/2 decreases by 67%, indicating MAPK pathway modulation .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison of Sulfated Glycosides

CompoundSulfonate GroupsBioactivity (IC₅₀)Solubility (mg/mL)
Target Compound328 µM (HCT 116)112
Spiculiferoside C145 µM (HCT 116)89
Compound A262 µM (Antioxidant)104

The target compound’s triad of sulfonate groups confers superior bioactivity compared to mono- or di-sulfonated analogs, likely due to enhanced target binding avidity .

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